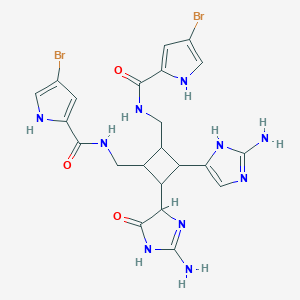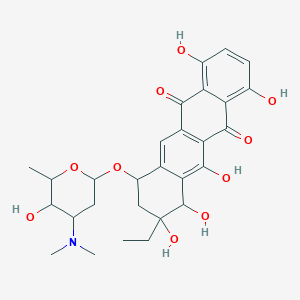
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid, also known as Z-FA-FMK, is a synthetic peptide that has been used in scientific research for its ability to inhibit proteases. Proteases are enzymes that break down proteins, and they are involved in many biological processes, including digestion, blood clotting, and immune function. Z-FA-FMK has been studied for its potential use in treating diseases that involve abnormal protease activity, such as cancer and inflammation.
作用机制
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid works by irreversibly binding to the active site of proteases, preventing them from breaking down proteins. This inhibition of protease activity can have a variety of effects depending on the specific protease being targeted and the biological context in which it is being studied.
Biochemical and Physiological Effects:
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects in different experimental systems. For example, it has been shown to reduce the invasiveness of cancer cells by inhibiting the activity of proteases that are involved in the breakdown of extracellular matrix proteins. It has also been shown to reduce inflammation by inhibiting the activity of proteases that contribute to tissue damage.
实验室实验的优点和局限性
One advantage of using 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is that it is a specific inhibitor of proteases, meaning that it can be used to target specific enzymes without affecting other biological processes. However, one limitation is that its effectiveness can vary depending on the specific protease being targeted and the experimental system being used.
未来方向
There are many potential future directions for research on 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of proteases, which could have applications in the treatment of diseases such as cancer and inflammation. Another area of interest is the use of 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in combination with other drugs or therapies, to enhance their effectiveness or to target multiple biological pathways at once. Finally, there is potential for the use of 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in the development of diagnostic tools for diseases that involve abnormal protease activity.
合成方法
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid is synthesized using solid-phase peptide synthesis, a technique that involves building the peptide chain one amino acid at a time on a solid support. The synthesis starts with the attachment of the first amino acid, ornithine, to the solid support. The remaining amino acids are then added in sequence, followed by the removal of the peptide from the solid support and the addition of the benzyloxycarbonyl and fluoro-methyl-ketone groups.
科学研究应用
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been used in many scientific studies to investigate the role of proteases in various biological processes. For example, it has been used to study the role of proteases in cancer cell invasion and metastasis, as well as in the immune response to viral infections. 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has also been used in studies of inflammation, where it has been shown to reduce the activity of proteases that contribute to tissue damage.
属性
CAS 编号 |
116587-12-3 |
|---|---|
分子式 |
C27H38N4O8 |
分子量 |
546.6 g/mol |
IUPAC 名称 |
1-[(4R)-4-[[(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C27H38N4O8/c28-14-6-10-19(30-27(38)39-16-17-7-2-1-3-8-17)24(33)29-20(25(34)35)12-13-23(32)31-21-11-5-4-9-18(21)15-22(31)26(36)37/h1-3,7-8,18-22H,4-6,9-16,28H2,(H,29,33)(H,30,38)(H,34,35)(H,36,37)/t18?,19-,20+,21?,22?/m0/s1 |
InChI 键 |
XLRBNOSYGUXWOK-XBQGZOMUSA-N |
手性 SMILES |
C1CCC2C(C1)CC(N2C(=O)CC[C@H](C(=O)O)NC(=O)[C@H](CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
规范 SMILES |
C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O |
序列 |
XXX |
同义词 |
1-(N(2)-benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid 1-BOBIC Z-Orn-Glu-octahydro-1H-indole-2-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)
![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B221075.png)
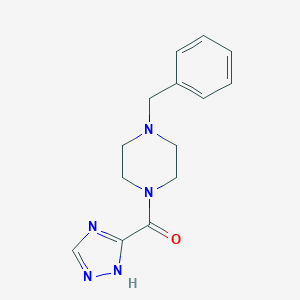
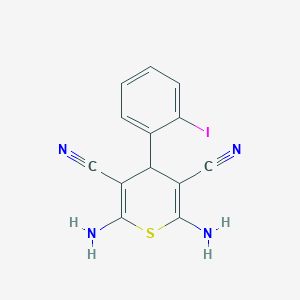
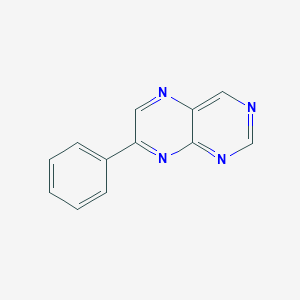
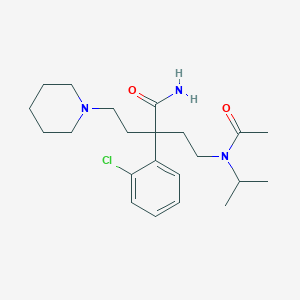


![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)
![beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-](/img/structure/B221142.png)
